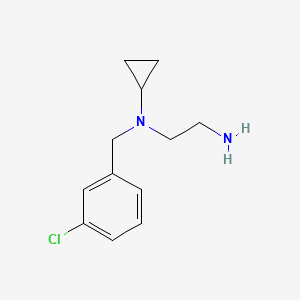

N*1*-(3-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine

Description

N¹-(3-Chloro-benzyl)-N¹-cyclopropyl-ethane-1,2-diamine (CAS: 1181607-37-3) is a tertiary amine derivative featuring a cyclopropyl group and a 3-chloro-substituted benzyl moiety attached to the primary amine of ethane-1,2-diamine. Its molecular formula is C₁₂H₁₆ClN₂, with a molecular weight of 224.73 g/mol . The compound has been utilized in pharmaceutical and biochemical research, particularly as a building block for synthesizing more complex molecules.

Properties

IUPAC Name |

N'-[(3-chlorophenyl)methyl]-N'-cyclopropylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-11-3-1-2-10(8-11)9-15(7-6-14)12-4-5-12/h1-3,8,12H,4-7,9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIRSSDVXOCHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCN)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N*1*-(3-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzyl chloride with cyclopropylamine to form an intermediate, which is then reacted with ethane-1,2-diamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N*1*-(3-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N*1*-(3-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N*1*-(3-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

The structural and functional properties of N¹-(3-Chloro-benzyl)-N¹-cyclopropyl-ethane-1,2-diamine can be contextualized by comparing it to analogous compounds with variations in substituents or aromatic systems. Below is a detailed analysis:

Substituent Effects on the Benzyl Ring

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| N¹-(3-Chloro-benzyl)-N¹-cyclopropyl-ethane-1,2-diamine | 1181607-37-3 | C₁₂H₁₆ClN₂ | 224.73 | 3-Cl |

| N¹-Cyclopropyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine | 1249195-71-8 | C₁₂H₁₇FN₂ | 208.28 | 3-F |

| N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine | 1181619-00-0 | C₁₃H₂₀N₂ | 204.31 | 3-CH₃ |

| N¹-Cyclopropyl-N¹-(3-methoxybenzyl)-ethane-1,2-diamine | 1181408-43-4 | C₁₃H₂₀N₂O | 220.31 | 3-OCH₃ |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chloro substituent (electron-withdrawing) may enhance electrophilic reactivity compared to the electron-donating 3-methyl or 3-methoxy groups .

- Molecular Weight Trends : The 3-fluoro derivative has the lowest molecular weight (208.28 g/mol), while the 3-methoxy analog is heavier (220.31 g/mol) due to the oxygen atom .

Heteroaromatic Analogs

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Aromatic System |

|---|---|---|---|---|

| N¹-(3-Chloro-benzyl)-N¹-cyclopropyl-ethane-1,2-diamine | 1181607-37-3 | C₁₂H₁₆ClN₂ | 224.73 | Benzene |

| N¹-(6-Chloro-pyridin-3-ylmethyl)-N¹-cyclopropyl-ethane-1,2-diamine | 1353946-47-0 | C₁₁H₁₆ClN₃ | 225.72 | Pyridine |

Key Observations :

- Pyridine vs. Its molecular weight (225.72 g/mol) is comparable to the target compound .

Structural Complexity: Pyrrolidinyl Derivatives

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Additional Structural Feature |

|---|---|---|---|---|

| N¹-((S)-1-Benzyl-pyrrolidin-3-yl)-N¹-cyclopropyl-ethane-1,2-diamine | 1354001-71-0 | C₁₆H₂₅N₃ | 259.40 | Pyrrolidine ring |

Key Observations :

- Increased Complexity : The pyrrolidinyl group adds a bicyclic structure, significantly increasing molecular weight (259.40 g/mol) and possibly enhancing steric hindrance, which could influence binding interactions in biological systems .

Biological Activity

N1-(3-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine, known by its CAS number 1181607-37-3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H17ClN2

- Molecular Weight : 224.73 g/mol

- CAS Number : 1181607-37-3

The biological activity of N1-(3-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine is primarily attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems and may exhibit effects similar to known neuroleptics.

Key Mechanisms:

- Receptor Binding : The compound may act on dopamine and serotonin receptors, influencing mood and behavior.

- Enzyme Interaction : It could inhibit or activate specific enzymes involved in neurotransmitter metabolism.

Biological Activity

Research indicates that N1-(3-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine demonstrates notable neuroleptic activity. Similar compounds have been shown to affect behaviors associated with psychosis and anxiety.

Case Studies and Research Findings

-

Neuroleptic Activity :

- A study evaluated various benzamide derivatives for their ability to inhibit apomorphine-induced stereotypy in rats. Compounds with structural similarities to N1-(3-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine exhibited significant antipsychotic effects, suggesting potential efficacy in treating schizophrenia .

-

Pharmacological Profiling :

- Comparative studies with other cyclic and linear alkane-1,2-diamines highlighted that modifications like the introduction of the chloro-benzyl group enhance the activity against psychotic symptoms .

- Toxicological Studies :

Data Table: Comparison with Similar Compounds

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| N1-(3-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine | 1181607-37-3 | C12H17ClN2 | Neuroleptic activity; affects dopamine/serotonin systems |

| N1-(4-Methyl-benzyl)-N1-ethyl-ethane-1,2-diamine | 61694-81-3 | C11H17ClN2 | Antipsychotic effects; lower potency than target compound |

| N1-(3-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine | 1042634-12-7 | C12H18F2N2 | Enhanced binding affinity; potential for neurological applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.